sphinga-4E,8E-dienine

Description

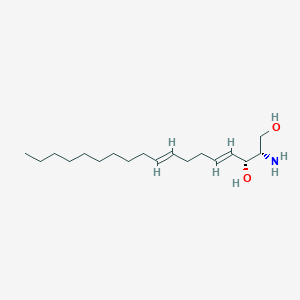

Structure

3D Structure

Properties

Molecular Formula |

C18H35NO2 |

|---|---|

Molecular Weight |

297.5 g/mol |

IUPAC Name |

(2S,3R,4E,8E)-2-aminooctadeca-4,8-diene-1,3-diol |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10+,15-14+/t17-,18+/m0/s1 |

InChI Key |

RTQVJTLVVBJRJG-SEXYCKHXSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO)N)O |

Canonical SMILES |

CCCCCCCCCC=CCCC=CC(C(CO)N)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

De Novo Synthesis Pathways and Key Enzymes

The biosynthesis of sphinga-4E,8E-dienine is a multi-step process that begins with the core synthesis of a sphingoid base and is followed by sequential modifications by specific enzymes. The initial steps involve the condensation of L-serine and palmitoyl-CoA to form a sphinganine (B43673) backbone. libretexts.org This sphinganine, once incorporated into a ceramide structure, serves as the precursor for the introduction of double bonds. libretexts.org

Role of Specific Desaturases (Δ4, Δ8, Δ10) in Introducing Double Bonds

The defining features of sphinga-4E,8E-dienine, its two double bonds, are introduced by a class of enzymes known as sphingolipid desaturases.

Sphingolipid Δ4-desaturase: This enzyme is responsible for introducing the first double bond at the C4-C5 position of the sphinganine portion of a dihydroceramide (B1258172) molecule. nih.govresearchgate.netoup.com This reaction converts the saturated backbone into a mono-unsaturated (E)-sphing-4-enine (sphingosine) base within the ceramide. microbiologyresearch.orgnih.gov The functional characterization of this enzyme has been achieved in various organisms, including Homo sapiens, Mus musculus, Drosophila melanogaster, and Candida albicans. nih.govresearchgate.net

Sphingolipid Δ8-desaturase: Following the Δ4-desaturation, the sphingolipid Δ8-desaturase acts on the (E)-sphing-4-enine base (within a ceramide) to introduce a second double bond at the C8-C9 position. microbiologyresearch.orgnih.gov This enzymatic step results in the formation of the (4E, 8E)-sphinga-4,8-dienine backbone. microbiologyresearch.orgnih.gov In fungi, this enzyme exclusively produces the trans (E) isomer at the Δ8 position. libretexts.orglipidbank.jp In contrast, plant Δ8-desaturases can produce both trans (E) and cis (Z) isomers. nih.gov The Δ8-desaturase has been identified and studied in organisms like Candida albicans and Yarrowia lipolytica. microbiologyresearch.orguniprot.org

Sphingolipid Δ10-desaturase: While Δ4 and Δ8 desaturases are central to the formation of sphinga-4,8-dienine, forms with a third double bond at the Δ10 position (sphinga-4E,8E,10E-trienine) have been identified in some marine invertebrates. libretexts.org However, the specific Δ10-desaturase responsible for this modification in the context of sphinga-4,8-dienine synthesis is less characterized in mainstream fungal and plant pathways.

The sequential action of these desaturases on a ceramide-linked sphingoid base is crucial for generating the final sphinga-4E,8E-dienine structure. libretexts.org

Gene Characterization and Functional Expression of Desaturases

The genes encoding the key desaturases have been identified and their functions verified through genetic and biochemical studies.

In the pathogenic yeast Candida albicans, the gene for sphingolipid Δ8-desaturase (SLD) was identified and disrupted. microbiologyresearch.orgnih.gov The resulting sld disruptant mutant was unable to synthesize (4E, 8E)-sphinga-4,8-dienine and instead accumulated the precursor, (E)-sphing-4-enine. microbiologyresearch.orgnih.gov Reintroducing the Ca-SLD gene into the mutant restored the synthesis of sphinga-4,8-dienine, confirming the gene's function. microbiologyresearch.orgnih.gov This disruption also led to a decreased rate of hyphal growth, suggesting the importance of Δ8-desaturated sphingolipids in fungal morphogenesis. microbiologyresearch.orgnih.gov

Similarly, the sphingolipid Δ4-desaturase gene from Arabidopsis thaliana (At4g04930) was functionally identified by expressing it in a Pichia pastoris mutant that lacked its own Δ4-desaturase activity. oup.com The expression of the Arabidopsis gene restored the production of Δ4-unsaturated sphingolipids, including sphinga-4,8-dienine, in the yeast. oup.com Analysis of an Arabidopsis T-DNA insertion mutant for this gene confirmed its role, showing a complete loss of Δ4-unsaturated long-chain bases in the plant's glucosylceramides. oup.com

| Enzyme | Gene | Organism | Function/Observation | Reference |

|---|---|---|---|---|

| Sphingolipid Δ8-Desaturase | SLD | Candida albicans | Catalyzes Δ8-desaturation. Disruption leads to accumulation of (E)-sphing-4-enine and reduced hyphal growth. | microbiologyresearch.orgnih.gov |

| Sphingolipid Δ4-Desaturase | At4g04930 | Arabidopsis thaliana | Catalyzes Δ4-desaturation. Knockout results in loss of sphinga-4,8-dienine in glucosylceramides. | oup.com |

| Sphingolipid Δ4-Desaturase | Not specified | Candida albicans | Identified as a member of a new family of desaturase protein sequences. | nih.govresearchgate.net |

Enzymatic Methylation at Position 9 in Fungal Sphinga-4,8-dienine Synthesis

A distinguishing feature of glucosylceramides in many filamentous fungi is the presence of a methyl group at the C9 position of the sphinga-4,8-dienine base, forming 9-methyl-sphinga-4,8-dienine. libretexts.orgnih.govasm.org This methylation is catalyzed by a sphingolipid C9-methyltransferase, which uses S-adenosylmethionine (SAM) as the methyl donor. nih.govsemanticscholar.org

The enzyme acts on the ceramide-bound sphinga-4,8-dienine. nih.govsemanticscholar.org The gene encoding this C9-methyltransferase has been identified in Pichia pastoris and Fusarium graminearum. nih.govsemanticscholar.org A knockout of the C9-methyltransferase gene in P. pastoris resulted in the production of only non-methylated glucosylceramides containing sphinga-4,8-dienine. nih.govsemanticscholar.org In F. graminearum, C9-methylation was found to be important for fungal growth and virulence. nih.gov

Catabolic Pathways and Regulation

The breakdown of sphingolipids, including those containing sphinga-4E,8E-dienine, is a critical process for maintaining cellular homeostasis. This catabolic pathway involves phosphorylation of the sphingoid base followed by irreversible cleavage. nih.govmdpi.com

Involvement of Sphingosine (B13886) Kinases (SphK1 and SphK2) in Phosphorylation

The first and essential step in the catabolism of sphingoid bases is their phosphorylation by sphingosine kinases (SphKs), which exist as two main isoenzymes, SphK1 and SphK2. nih.govmdpi.comoncotarget.com These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to the primary hydroxyl group of the sphingoid base, forming a sphingoid base-1-phosphate. mdpi.com

Both SphK1 and SphK2 are capable of phosphorylating various sphingoid bases. nih.gov Studies on the related compound sphinga-4,14-diene have shown that both SphK1 and SphK2 can phosphorylate it as efficiently as they phosphorylate sphingosine. nih.govbiorxiv.org This suggests that sphinga-4,8-dienine is also a likely substrate for these kinases. The resulting sphinga-4,8-dienine-1-phosphate can then enter the final stage of degradation. Phosphorylation is a key regulatory point, as it commits the sphingoid base to its ultimate catabolic fate. mdpi.com

Interaction with Sphingosine 1-Phosphate Lyase in Degradation

The irreversible degradation of sphingoid base-1-phosphates is carried out by a single enzyme, sphingosine 1-phosphate lyase (SPL or SGPL1). mdpi.complos.orgplos.org This enzyme is located in the endoplasmic reticulum and cleaves the phosphorylated sphingoid base. mdpi.commdpi.com

The SPL enzyme has broad substrate specificity. nih.gov In Arabidopsis, the LCB-1-phosphate lyase was shown to degrade sphinga-4,8-dienine-1-phosphate, among other substrates. nih.gov The cleavage reaction breaks the C2-C3 bond of the sphingoid base backbone, yielding phosphoethanolamine and a long-chain aldehyde (in this case, hexadeca-2,6-dienal). mdpi.com This is the terminal step in sphingolipid catabolism, preventing the re-utilization of the carbon backbone and thus tightly regulating the levels of sphingolipids and their signaling derivatives within the cell. mdpi.complos.org Disruption of SPL function leads to the accumulation of sphingoid base-1-phosphates and significant physiological consequences. plos.org

| Enzyme | Substrate | Product | Cellular Location | Function | Reference |

|---|---|---|---|---|---|

| Sphingosine Kinase 1 (SphK1) | Sphinga-4,8-dienine | Sphinga-4,8-dienine-1-phosphate | Cytoplasm/Membrane | Phosphorylates sphingoid base for degradation. | mdpi.comoncotarget.com |

| Sphingosine Kinase 2 (SphK2) | Sphinga-4,8-dienine | Sphinga-4,8-dienine-1-phosphate | Nucleus, ER, Mitochondria | Phosphorylates sphingoid base for degradation. | mdpi.comoncotarget.com |

| Sphingosine 1-Phosphate Lyase (SPL/SGPL1) | Sphinga-4,8-dienine-1-phosphate | Phosphoethanolamine + Hexadeca-2,6-dienal | Endoplasmic Reticulum | Irreversibly cleaves the phosphorylated sphingoid base. | nih.govmdpi.com |

Differential Metabolism of Sphinga-4,8-dienine-Containing Lipids

The metabolism of sphingolipids is not a uniform process; rather, it is highly dependent on the specific structure of the constituent long-chain base (LCB) and fatty acid chain. Lipids containing sphinga-4,8-dienine are subject to differential metabolic processing compared to those with more common saturated (sphinganine) or mono-unsaturated (sphingosine) LCBs. This differential handling influences their cellular concentration, localization, and biological activity.

Research into the metabolism of di-unsaturated sphingoid bases provides critical insights. For instance, studies on the closely related sphinga-4,14-diene have shown that ceramides (B1148491) containing this LCB are catabolized more slowly than those containing sphingosine. nih.govbiorxiv.org In experiments using deuterated tracers in oligodendrocyte cell lines, levels of sphingosine (d18:1) ceramides declined over a two-hour period, while levels of sphingadiene (d18:2) ceramides did not, suggesting less efficient catabolism of the latter. nih.govbiorxiv.org This slower metabolic rate can lead to the accumulation of sphingadiene-based lipids, particularly in environments where key catabolic enzymes are limited. nih.govnih.gov For example, the accumulation of sphinga-4,14-diene lipids was observed in the hippocampus of mice lacking sphingosine kinase 2 (SphK2), a key enzyme in the sphingolipid breakdown pathway. nih.govnih.gov

In plants, where sphinga-4,8-dienine is a more prevalent LCB, evidence of differential metabolism also exists. The ratio of cis (Z) to trans (E) isomers of the Δ8 double bond can vary depending on the complex sphingolipid in which the LCB is incorporated. nih.gov This suggests that specific isomers may be preferentially channeled into certain metabolic pathways or directed to different subcellular locations. nih.gov Furthermore, modifications to the LCB, such as Δ4-desaturation, appear to direct the LCB towards incorporation into sphingolipids containing specific acyl chains, like the C16 fatty acid. nih.gov This indicates a sophisticated mechanism for sorting and processing LCBs based on their structure to generate specific molecular species of complex sphingolipids. nih.gov

The enzymes involved show distinct substrate preferences. In Arabidopsis, LCB kinase, which phosphorylates LCBs as a step towards either signaling or degradation, was found to prefer desaturated LCBs like (E)-sphing-4-enine and sphinga-4,8-dienine as substrates over saturated forms. nih.gov Conversely, the enzyme inositolphosphorylceramide (IPC) synthase, which synthesizes complex sphingolipids, shows very low activity with ceramides containing the mono-unsaturated (E)-sphing-4-enine, illustrating how different enzymatic steps can select for or against specific LCBs. nih.gov

The table below summarizes comparative metabolic findings for different sphingolipid bases, illustrating the principle of differential metabolism.

| Feature | Sphingosine (d18:1) based lipids | Sphingadiene (d18:2) based lipids* | Source |

| Catabolism Rate | More rapid | Slower, leading to potential accumulation | nih.govbiorxiv.org |

| Enzyme Affinity (SphK1) | Kₘ: 6.2 µM | Kₘ: 3.2 µM | biorxiv.org |

| Enzyme Affinity (SphK2) | Kₘ: 4.6 µM | Kₘ: 8.5 µM | biorxiv.org |

| Data primarily based on studies of the sphinga-4,14-diene isomer. |

Interconversion and Salvage Pathways within Complex Sphingolipid Networks

The cellular pool of sphingolipids is maintained not only by de novo synthesis and degradation but also by dynamic interconversion and recycling mechanisms known as salvage pathways. These pathways are crucial for cellular economy and for regulating the levels of bioactive sphingolipid metabolites. libretexts.org Sphinga-4,8-dienine, like other sphingoid bases, is an active participant in these networks.

The salvage pathway contributes significantly to sphingolipid biosynthesis, with estimates suggesting it can account for 50% to 90% of the total. libretexts.org In this pathway, complex sphingolipids are broken down by enzymes like ceramidases, releasing the free sphingoid base (e.g., sphinga-4,8-dienine). This free base can then be re-acylated by ceramide synthases to form a ceramide, re-entering the metabolic pool to be used for the synthesis of new complex sphingolipids. libretexts.org This recycling is not merely a cost-saving measure; ceramides produced via the salvage pathway may be spatially and functionally distinct from those synthesized de novo. libretexts.org

A key control point in these pathways is the phosphorylation and dephosphorylation of free sphingoid bases. youtube.com LCB kinases can phosphorylate sphinga-4,8-dienine to form sphinga-4,8-dienine-1-phosphate. nih.gov This phosphorylated form has two potential fates: it can act as a signaling molecule itself, or it can be irreversibly cleaved by an LCB-1-phosphate lyase, marking it for exit from the sphingolipid pool. nih.gov An LCB-1-phosphate lyase in Arabidopsis thaliana has been shown to have broad substrate specificity, capable of degrading sphinga-4,8-dienine-1-P. nih.gov Conversely, LCB-1-phosphate phosphatases can dephosphorylate the LCB-phosphate, converting it back to the free base, which can then be salvaged for ceramide synthesis. youtube.com This kinase-phosphatase cycle allows the cell to dynamically regulate the balance between catabolism and recycling of sphingoid bases. youtube.com

The interconversion pathways also extend to the sugar moieties of complex glycosphingolipids. The salvage of sugars from glycoproteins and glycolipids is an energetically favorable way for cells to maintain their pool of nucleotide sugars, which are the donor substrates for glycosylation. researchgate.net Therefore, the breakdown of a glucosylceramide containing sphinga-4,8-dienine can lead to the recycling of both the LCB through the salvage pathway and the glucose moiety through sugar interconversion pathways. researchgate.net

The table below outlines the key enzymes involved in the interconversion and salvage of sphinga-4,8-dienine.

| Enzyme | Function | Substrate(s) | Product(s) | Source |

| Ceramidase | Hydrolyzes ceramide to release the free LCB | Ceramide (containing sphinga-4,8-dienine) | Sphinga-4,8-dienine + Fatty Acid | libretexts.org |

| Ceramide Synthase | Acylates LCB to form ceramide (salvage) | Sphinga-4,8-dienine + Acyl-CoA | Ceramide | libretexts.org |

| Long-Chain Base Kinase (LCBK) | Phosphorylates LCB | Sphinga-4,8-dienine + ATP | Sphinga-4,8-dienine-1-phosphate | nih.gov |

| Long-Chain Base Phosphate Lyase | Cleaves phosphorylated LCB | Sphinga-4,8-dienine-1-phosphate | Hexadecenal + Ethanolamine phosphate | nih.gov |

| Long-Chain Base Phosphate Phosphatase | Dephosphorylates LCB-phosphate | Sphinga-4,8-dienine-1-phosphate | Sphinga-4,8-dienine | youtube.com |

Biological Roles and Underlying Cellular Mechanisms

Modulation of Fundamental Cellular Processes

Sphinga-4E,8E-dienine, a naturally occurring sphingolipid, is a critical player in the regulation of essential cellular functions. nih.gov As a member of the sphingolipid class of lipids, it is not only a structural component of the cell membrane but also an active participant in cell signaling. nih.govnih.gov Sphingolipids and their metabolites, including sphinga-4E,8E-dienine, are known to regulate cell proliferation, differentiation, and apoptosis. nih.gov

Influence on Cell Proliferation and Differentiation Pathways

Sphingolipids are integral to the complex network of signals that govern cell proliferation and differentiation. nih.gov These lipids can influence a variety of cellular targets that are crucial for controlling cell survival and growth. While direct, extensive research on sphinga-4E,8E-dienine's specific role is still developing, its classification as a sphingolipid metabolite suggests its involvement in these fundamental pathways. The broader family of sphingolipids is recognized for its ability to regulate these processes, which are vital for tissue development and homeostasis. nih.govrupress.org

Induction of Apoptosis in Neoplastic Cell Lines

Sphinga-4E,8E-dienine and related sphingoid bases have demonstrated the ability to induce programmed cell death, or apoptosis, in human colon cancer cells. Research indicates that sphingadienes, including the 4E,8E-dienine isomer, can trigger cell death in colon cancer cell lines. nih.gov This pro-apoptotic activity is significant because it suggests a potential mechanism for controlling the growth of cancer cells.

One of the key mechanisms identified is the activation of the caspase pathway. Studies have shown that the apoptosis-inducing effect of certain sphingoid bases in Caco-2 human colon cancer cells is linked to the activation of caspases. nih.gov This highlights a specific molecular pathway through which sphinga-4E,8E-dienine may exert its effects.

| Cell Line | Compound Type | Observed Effect | Mechanism |

| HT29, SW480 | Sphingadienes (SDs) | Induction of cell death | Promotion of apoptosis and autophagy |

| Caco-2 | Sphingoid bases | Induction of apoptosis | Activation of the caspase pathway |

Regulatory Effects on Inflammatory and Immune Responses in Cellular Models

Sphinga-4E,8E-dienine has shown significant anti-inflammatory properties in cellular models. Specifically, it has been found to inhibit inflammatory responses in human endothelial cells. nih.gov Research demonstrated that it can significantly inhibit the expression of key inflammatory markers, Interleukin-8 (IL-8) and E-selectin, which are induced by tumor necrosis factor-α (TNF-α) and lipopolysaccharides (LPS). nih.gov

This inhibitory effect was observed to be dose-dependent, indicating a direct regulatory role in the inflammatory cascade. The ability to modulate the expression of these molecules, which are crucial for attracting and attaching immune cells during an inflammatory response, underscores the compound's potential influence on immune cell trafficking and activation.

| Cellular Model | Inducing Agent | Inhibited Marker | IC50 (approx.) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharides (LPS) | Interleukin-8 (IL-8) | 15.4 µM |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Lipopolysaccharides (LPS) | E-selectin | 6.0 µM |

Interactions with Intracellular Signaling Cascades

The biological effects of sphinga-4E,8E-dienine are mediated through its interaction with critical intracellular signaling pathways that govern cell fate and function.

Impact on the Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Axis

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancers. ijbs.com Natural sphingadienes have been found to inhibit this crucial signaling pathway. nih.gov The mechanism of action involves preventing the translocation of the protein kinase Akt from the cytosol to the cell membrane. nih.gov This recruitment to the membrane is a critical step for Akt activation, which is dependent on the products of PI3K. nih.govfrontiersin.org By blocking this localization, sphingadienes effectively inhibit downstream Akt signaling, which in turn promotes apoptosis and autophagy in colon cancer cells. nih.gov This interaction highlights a key molecular mechanism by which sphinga-4E,8E-dienine can exert its anti-cancer effects.

Regulation of Wnt Signaling Pathways

The Wnt signaling pathway is fundamental to embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. mdpi.com Sphingadienes have been shown to downregulate Wnt signaling in colon cancer cells. researchgate.net A key player in the canonical Wnt pathway is β-catenin, a protein that can translocate to the nucleus to activate gene transcription when the pathway is active. frontiersin.orgplos.org

Research has demonstrated that treatment with sphingadienes leads to a reduction in nuclear β-catenin in SW480 colon cancer cells, causing a parallel increase in its localization within the cytosol. researchgate.net This shift prevents β-catenin from acting as a transcriptional co-activator for Wnt target genes, thereby inhibiting the pathway. This effect is linked to the compound's influence on the Akt/GSK3β axis, which is involved in the phosphorylation and subsequent degradation of β-catenin. researchgate.net The ability of sphingolipids to modulate Wnt signaling is also supported by studies showing that ceramide and sphingomyelin (B164518) levels are crucial for proper transmembrane signaling, including the Wnt pathway. nih.govrupress.org

| Cell Line | Compound | Effect on Wnt Signaling | Molecular Mechanism |

| SW480 Colon Cancer Cells | Sphingadienes (SDs) | Downregulation | Reduction of nuclear β-catenin, increase in cytosolic β-catenin. researchgate.net |

Activation of Nuclear Receptors, Including Peroxisome Proliferator-Activated Receptors (PPARs)

Sphinga-4,8-dienine (d18:2), a sphingoid derived from sources like konjac glucosylceramide, has been shown to activate nuclear receptors, specifically Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.netnih.gov Research on normal human epidermal keratinocytes revealed that sphinga-4,8-dienine, along with 4-hydroxy-8-sphingenine, facilitated the expression of PPARβ/δ and PPARγ. researchgate.netnih.gov Further investigation using a receptor-cofactor assay system confirmed that sphinga-4,8-dienine demonstrates ligand activity for PPARγ. researchgate.netnih.gov This activation is significant as it suggests a mechanism by which this sphingoid promotes the differentiation of keratinocytes. researchgate.netnih.gov The study highlighted that the precursor, glucosylceramide, and the more common sphingoid, 4-sphingenine, did not elicit the same effects, underscoring the specific role of sphinga-4,8-dienine in this signaling pathway. researchgate.netnih.gov

Contributions to Membrane Structural Integrity and Fluidity

Sphingolipids, including sphinga-4E,8E-dienine, are fundamental structural components of the plasma membrane in eukaryotic cells. nih.govnih.gov The number, position, and configuration of double bonds within these lipid molecules significantly affect membrane fluidity and the organization of signaling proteins. nih.govnih.govdntb.gov.ua Sphingolipids and sterols can interact to form specialized microdomains, often called lipid rafts, which are characterized by a higher degree of lipid order. nih.govnih.gov These domains are thought to be crucial for various cellular functions, including the localization and interaction of signaling proteins. nih.govscispace.com

The presence of a di-unsaturated sphingadiene base, such as in sphinga-4E,8E-dienine, as opposed to a mono-unsaturated or saturated base, can alter the biophysical properties of the membrane. nih.govnih.gov For instance, studies have speculated that an accumulation of sphingadiene-based lipids could affect the fluidity and signaling properties of cell membranes, potentially impacting the integrity of structures like the myelin sheath in neuronal tissues. dntb.gov.uabiorxiv.org In plants, the unsaturation of sphingoid long-chain bases is implicated in maintaining membrane fluidity and function, particularly in response to environmental stresses like low temperatures. nih.gov In fungi, while some membrane defects are associated with the absence of certain sphingolipids, the disruption of C9-methylation in sphinga-4,8-dienine in Candida albicans did not appear to cause general defects in cell membrane structure, suggesting a more specific role for this modification. microbiologyresearch.org

Role in Organismal Physiology (as observed in non-human model systems)

Plant Development and Stress Response Mechanisms (e.g., Arabidopsis thaliana)

Sphingolipids are integral to plant development and the complex strategies plants employ to respond to both biotic and abiotic stresses. nih.govfrontiersin.org They are not only critical structural elements of the plasma membrane and endomembrane systems but also function as signaling mediators in processes like vesicle trafficking and plant defense. nih.govnih.gov The composition of sphingolipids, including the nature of their long-chain bases (LCBs), can be altered in response to environmental cues. nih.gov For example, in Arabidopsis thaliana, responses to chilling can involve an increase in certain complex sphingolipids (glycosyl inositol (B14025) phosphoceramides) and a decrease in others (glucosylceramides). nih.gov

The degree of unsaturation in sphingoid LCBs is particularly important for stress tolerance. nih.gov Maintaining membrane fluidity is crucial for plant survival under stress, and the desaturation of LCBs is a key part of this adaptation. nih.govresearchgate.net While direct studies on sphinga-4E,8E-dienine's specific role are part of the broader investigation into sphingolipid metabolism, it is known that enzymes like sphingolipid Δ8-desaturase, which creates the C8 double bond, are vital for normal growth and stress responses in plants. nih.govdur.ac.uk The regulation of sphingolipid metabolism allows plants to remodel their membranes and modulate signaling pathways to appropriately manage environmental challenges. nih.govfrontiersin.org

Fungal Morphogenesis and Virulence Factors (e.g., Hyphal Elongation in Candida albicans)

In the pathogenic yeast Candida albicans, sphingolipids are key players in growth, morphogenesis, and virulence. nih.govnih.gov The transition from yeast to hyphal (filamentous) growth is a critical virulence factor, enabling tissue invasion. asm.orgsemanticscholar.org Sphingolipids are deeply involved in this process. scispace.comasm.org

Specifically, (E,E)-sphinga-4,8-dienine is found as a component of glucosylceramides in C. albicans. microbiologyresearch.org Research has shown that while this sphingoid base is present, a further modification—C9-methylation to form (E,E)-9-methylsphinga-4,8-dienine—is crucial for the normal rate of hyphal elongation. microbiologyresearch.org When the gene for the C9-methyltransferase (MTS1) was disrupted, the resulting mutant lacked the methylated form and contained (E,E)-sphinga-4,8-dienine instead. microbiologyresearch.orgresearchgate.net This led to a decreased rate of hyphal growth. microbiologyresearch.org Interestingly, this defect in hyphal elongation occurred without causing general disruptions to the cell membrane's structural integrity, suggesting a specific role for the C9-methyl group in the mechanisms governing filamentous growth, a key factor in the virulence of C. albicans. microbiologyresearch.org

Tissue-Specific Accumulation and Functional Implications in Murine Models (e.g., Hippocampus)

In murine models, the metabolism of sphingolipids with di-unsaturated bases has been shown to have tissue-specific implications, particularly in the brain. nih.gov The hippocampus, a region critical for learning and memory, is particularly enriched with sphingolipids. nih.govfrontiersin.org

A study focusing on mice lacking the enzyme sphingosine (B13886) kinase 2 (SphK2) observed a significant and selective accumulation of sphingolipids containing a sphingadiene base in the hippocampus. nih.govnih.govbiorxiv.org While SphK2 is the dominant sphingosine kinase in the brain, its absence creates a metabolic bottleneck. nih.govnih.gov This leads to a marked increase in sphingadiene-containing ceramides (B1148491) and the sphingadiene base itself in the hippocampus of these mice. nih.gov Specifically, sphingadiene levels were found to be 5-fold higher in the hippocampus of SphK2-deficient mice compared to wild-type controls. nih.gov This accumulation is proposed to result from the slower catabolism of sphingadiene-based lipids combined with the lack of SphK2 activity. nih.govnih.gov Such a buildup may have functional consequences for neuronal lipid domains and myelin integrity, given the role of lipid composition in membrane structure and function. biorxiv.org

Table 1: Sphingolipid Levels in the Hippocampus of SphK2 Deficient Mice

| Lipid Species | Fold Change in SphK2-/- Mice (vs. Wild-Type) |

|---|---|

| Sphingosine (d18:1) | 2-fold higher |

| Sphingadiene (d18:2) | 5-fold higher |

| Sphingosine-1-Phosphate (S1P) | 3.5-fold lower |

| Sphingadiene-1-Phosphate | 2-fold lower |

Data sourced from studies on SphK2 knockout mice, highlighting the significant accumulation of sphingadiene. nih.gov

Stimulation of Ceramide Production in Epidermal Cells (e.g., Keratinocytes)

Sphinga-4,8-dienine (d18:2) plays a direct role in stimulating the production of ceramides in the epidermis, which is essential for skin barrier function. researchgate.netnih.gov Studies using normal human epidermal keratinocytes have shown that sphinga-4,8-dienine upregulates the expression of genes related to the de novo synthesis of ceramides. researchgate.netnih.gov This effect was not observed with glucosylceramide or 4-sphingenine, indicating that the digestion of dietary glucosylceramides into sphingoid bases like sphinga-4,8-dienine is a key step for their beneficial effects on the skin. researchgate.netnih.gov

The mechanism involves the activation of PPARs, which in turn promotes keratinocyte differentiation and the expression of enzymes necessary for ceramide synthesis. researchgate.netnih.gov In a 3-dimensional human skin model, treatment with sphinga-4,8-dienine led to a measurable increase in total ceramide content. researchgate.netnih.gov This demonstrates that sphinga-4,8-dienine not only triggers the genetic machinery for ceramide production but also results in a tangible increase in these crucial barrier lipids within the epidermal structure. researchgate.net

Table 2: Effect of Sphinga-4,8-dienine on Keratinocyte Gene Expression

| Gene Category | Effect of Sphinga-4,8-dienine (d18:2) Treatment |

|---|---|

| De novo Ceramide Synthesis | Upregulation |

| Very Long-Chain Fatty Acid Elongases | Upregulation |

| PPARβ/δ Expression | Facilitated |

| PPARγ Expression | Facilitated |

Based on real-time quantitative RT-PCR analysis in normal human epidermal keratinocytes. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| (E,E)-9-methylsphinga-4,8-dienine |

| (E,E)-sphinga-4,8-dienine |

| 4-hydroxy-8-sphingenine |

| 4-sphingenine |

| Ceramide |

| Glucosylceramide |

| Glycosyl inositol phosphoceramides |

| Sphinga-4,8-dienine |

| Sphinga-4E,8E-dienine |

| Sphingadiene |

| Sphingosine |

| Sphingosine kinase 2 |

Advanced Analytical Methodologies and Research Techniques

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for defining the molecular architecture of sphinga-4E,8E-dienine. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers, which are molecules with the same chemical formula but different structural arrangements. news-medical.net By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and spatial relationships of atoms within a molecule. magritek.com For a compound like sphinga-4E,8E-dienine, with its multiple chiral centers and double bonds, NMR is critical for confirming the correct regio- and stereoisomer.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values in a ¹H NMR spectrum help to identify the different proton environments and their neighboring atoms. magritek.com Similarly, ¹³C NMR spectra reveal the number of unique carbon environments. oxinst.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer deeper insights into the molecular structure. COSY spectra identify protons that are coupled to each other, helping to piece together the carbon backbone. oxinst.com HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of their respective signals. news-medical.net These advanced NMR methods are essential for differentiating sphinga-4E,8E-dienine from other isomers, such as those with different double bond positions or stereochemistry.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com This technique is particularly valuable for analyzing the stereochemistry of molecules like sphinga-4E,8E-dienine, which possess chiral centers. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. researchgate.net

The interaction of a chiral molecule with circularly polarized light is sensitive to its spatial arrangement. lu.se Therefore, enantiomers, which are non-superimposable mirror images, will produce equal and opposite CD signals. tum.de This property makes CD spectroscopy an excellent tool for determining the enantiomeric purity of a sample.

In the context of sphinga-4E,8E-dienine, CD spectroscopy can be used to confirm the stereochemistry at its chiral centers. The technique is sensitive to conformational changes in macromolecules, and any alteration in the structure can be detected. scispace.com This is crucial for understanding its biological activity, as different stereoisomers can have vastly different physiological effects.

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the isolation and purification of sphinga-4E,8E-dienine, separating it from other lipids and closely related sphingoid bases.

Silicic acid column chromatography serves as a crucial initial step in the analysis of sphingolipids. This technique fractionates total lipid extracts based on the polarity of the lipid classes. nih.govgerli.com Typically, a lipid extract is applied to a silicic acid column, and solvents of increasing polarity are used for elution. gerli.com Neutral lipids are washed away with less polar solvents like chloroform, while the more polar sphingoid long-chain bases, including sphinga-4E,8E-dienine, are eluted with a highly polar solvent such as methanol. nih.govgerli.com This preliminary separation is vital for reducing the complexity of the sample, thereby enhancing the resolution and sensitivity of subsequent, more advanced analytical methods. nih.gov This technique is widely employed in the study of plant and fungal sphingolipids to enrich the long-chain base fraction for further analysis. asm.org

Table 1: Elution Scheme for Sphingolipid Fractionation using Silicic Acid Column Chromatography

| Elution Step | Solvent System | Eluted Lipid Class |

| 1 | Chloroform | Neutral Lipids (e.g., triglycerides, cholesterol esters) |

| 2 | Acetone | Glycolipids and Ceramides (B1148491) |

| 3 | Methanol | Sphingoid Bases (including sphinga-4E,8E-dienine) and Phospholipids |

| This table presents a generalized elution protocol. Specific solvent compositions and volumes may vary depending on the sample matrix and research objective. |

For high-resolution separation and purification of individual sphingoid bases, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC), in particular, is effective in separating sphingoid bases according to their hydrophobicity, which is influenced by chain length and the degree of unsaturation. hplc.eu To enhance detection, sphingoid bases are often derivatized with fluorescent tags like o-phthalaldehyde (B127526) (OPA) prior to HPLC analysis. This allows for sensitive quantification of the separated compounds. The high resolving power of HPLC enables the isolation of pure sphinga-4E,8E-dienine from other structurally similar long-chain bases, which can then be used for detailed structural characterization.

Table 2: Representative HPLC Parameters for Sphingoid Base Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Detection | Fluorescence (with pre-column derivatization) or Mass Spectrometry |

| These parameters are illustrative. Optimization is typically required for specific applications. |

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic pathways leading to the synthesis of sphinga-4E,8E-dienine. nih.govbeilstein-journals.org By supplying cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C-labeled serine or palmitic acid), researchers can follow the incorporation of these isotopes into the final molecule. beilstein-journals.orgnih.gov Analysis of the resulting labeled sphinga-4E,8E-dienine by mass spectrometry or NMR spectroscopy reveals the origin of its constituent atoms and the sequence of biosynthetic reactions. nih.govresearchgate.net These tracer studies have been instrumental in confirming that sphinga-4E,8E-dienine is derived from the condensation of serine and a fatty acyl-CoA, followed by specific desaturation steps to introduce the double bonds at the 4E and 8E positions. beilstein-journals.org

Genetic and Molecular Biology Tools in Mechanistic Studies

The functional characterization of the genes and enzymes involved in sphinga-4E,8E-dienine biosynthesis heavily relies on genetic and molecular biology approaches in model organisms. nih.govoup.com

Model organisms like the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana are invaluable tools for studying sphingolipid metabolism. nih.govfrontiersin.org By creating knockout mutants where a specific gene is inactivated, scientists can observe the effect on the sphingolipid profile. frontiersin.orgoup.com For example, knocking out a putative sphingolipid desaturase gene in Arabidopsis and observing a lack of sphinga-4E,8E-dienine production would provide strong evidence for that gene's function. arabidopsis.org Conversely, overexpressing the same gene and detecting an increase in sphinga-4E,8E-dienine levels would further confirm its role. nih.gov Such genetic manipulations, combined with lipidomic analysis, are crucial for linking genes to their specific enzymatic functions in the biosynthetic pathway. frontiersin.orgbiorxiv.org

To study the biochemical properties of an enzyme in isolation, heterologous expression is a widely used technique. biorxiv.orgoup.com A candidate gene from an organism that produces sphinga-4E,8E-dienine can be expressed in a host system, such as E. coli or a specific yeast mutant, that does not naturally produce the enzyme. oup.comoup.com The expressed enzyme can then be purified and its activity assayed in vitro. This allows for the precise determination of its substrate specificity, kinetic parameters, and the cofactors it requires. For instance, expressing a plant-derived sphingolipid Δ8-desaturase in yeast has been used to confirm its function in creating the C8-C9 double bond characteristic of sphinga-4E,8E-dienine. nih.govoup.com

Quantitative Gene Expression Analysis (e.g., RT-qPCR)

Quantitative gene expression analysis provides a powerful lens through which to understand the regulation of metabolic pathways at the molecular level. For the biosynthesis of sphinga-4E,8E-dienine, this methodology, particularly Real-Time Quantitative Reverse Transcription PCR (RT-qPCR), is instrumental in elucidating how the expression of key enzymatic genes is controlled, thereby influencing the cellular concentration of this specific sphingolipid.

The biosynthesis of sphinga-4E,8E-dienine is a multi-step enzymatic process. The final, characteristic di-unsaturated structure results from the sequential or coordinated action of specific desaturase enzymes that introduce double bonds at the C4 and C8 positions of the long-chain base (LCB) backbone. lipidbank.jp The expression levels of the genes encoding these enzymes are often tightly regulated in response to developmental cues and environmental stimuli.

RT-qPCR allows for the precise measurement of messenger RNA (mRNA) transcripts from these genes. The process involves reverse transcribing the mRNA into complementary DNA (cDNA), which is then used as a template for quantitative PCR. By measuring the amplification of the target gene's cDNA relative to a stable reference gene, researchers can determine the relative abundance of the initial mRNA, providing a snapshot of gene activity under specific conditions. gene-quantification.net

Key genes implicated in the formation of sphinga-4E,8E-dienine include those encoding for sphingolipid Δ4-desaturase and sphingolipid Δ8-desaturase. nih.govarabidopsis.org Studies in various plant species, such as Arabidopsis thaliana, have utilized RT-qPCR to demonstrate that the expression of these genes is tissue-specific and can be modulated by external factors. nih.govnih.gov For instance, the Arabidopsis sphingolipid Δ4-desaturase gene (At4g04930) is expressed specifically in floral tissues, which correlates with the presence of sphinga-4,8-dienine in the sphingolipids of those tissues. nih.govarabidopsis.org Similarly, the expression of Δ8-sphingolipid desaturase genes has been shown to be altered in response to abiotic stress, such as aluminum toxicity, suggesting a role for Δ8-unsaturated sphingolipids in stress adaptation mechanisms. nih.govoup.com

The tables below summarize the key genes involved and provide a representative example of how RT-qPCR data is analyzed to show changes in gene expression related to the biosynthesis of sphinga-4E,8E-dienine.

Table 1: Key Genes in sphinga-4E,8E-dienine Biosynthesis

This table outlines the primary genes whose expression is analyzed to understand the regulation of sphinga-4E,8E-dienine production.

| Gene | Enzyme Encoded | Function in Pathway |

| SPT (e.g., LCB1, LCB2) | Serine Palmitoyltransferase | Catalyzes the initial condensation of serine and palmitoyl-CoA, the first committed step in LCB synthesis. tandfonline.comrsc.org |

| Sphingolipid Δ4-desaturase | Sphingolipid Δ4-desaturase | Introduces the trans double bond at the C4-C5 position of the sphingoid base backbone. nih.gov |

| Sphingolipid Δ8-desaturase | Sphingolipid Δ8-desaturase | Introduces a double bond at the C8-C9 position, creating the Δ8 unsaturation characteristic of sphinga-4E,8E-dienine. nih.govnih.gov |

Table 2: Representative RT-qPCR Analysis of Desaturase Gene Expression

This table illustrates a hypothetical, yet typical, result from an RT-qPCR experiment investigating the effect of an environmental stressor on the expression of sphingolipid desaturase genes in plant tissue. The data is presented using the 2-ΔΔCT method for relative quantification. gene-quantification.net

| Gene Target | Condition | Mean CT (Target) | Mean CT (Reference Gene) | ΔCT (CT, Target - CT, Ref) | ΔΔCT (ΔCT, Stress - ΔCT, Control) | Fold Change (2-ΔΔCT) |

| Δ4-desaturase | Control | 24.5 | 19.0 | 5.5 | 0.0 | 1.0 |

| Stress | 23.8 | 19.1 | 4.7 | -0.8 | 1.74 | |

| Δ8-desaturase | Control | 26.2 | 19.0 | 7.2 | 0.0 | 1.0 |

| Stress | 24.1 | 19.1 | 5.0 | -2.2 | 4.59 |

CT (Threshold Cycle) value is inversely proportional to the amount of initial target nucleic acid. A lower CT indicates higher gene expression.

In this representative analysis, the environmental stressor induces a 1.74-fold increase in the expression of the Δ4-desaturase gene and a more substantial 4.59-fold increase in the expression of the Δ8-desaturase gene relative to the control condition. Such data would strongly suggest a corresponding upregulation in the biosynthetic pathway, potentially leading to an accumulation of sphinga-4E,8E-dienine as part of the organism's stress response.

Future Research Directions and Emerging Paradigms

Delineating Isomer-Specific Biological Activities and Differential Pathways

A critical frontier in sphingolipid research is understanding how subtle structural variations, such as the geometry of double bonds, translate into distinct biological functions. The specific E (trans) configuration at both the 4th and 8th carbon positions of sphinga-4E,8E-dienine likely confers unique properties compared to other potential isomers (e.g., 4Z, 4E/8Z). Future research must focus on isolating or synthesizing these different isomers to systematically compare their biological activities.

Key research questions include:

Receptor Binding and Signaling: Do different isomers exhibit varied affinities for sphingolipid receptors, such as S1P receptors, thereby triggering distinct downstream signaling cascades?

Membrane Dynamics: How does the specific stereochemistry of sphinga-4E,8E-dienine influence the biophysical properties of cell membranes, such as fluidity, lipid raft formation, and permeability?

Metabolic Fate: Are the metabolic pathways for sphinga-4E,8E-dienine distinct from those of its isomers? Investigating whether enzymes show stereospecificity could reveal unique catabolic products with their own biological activities.

Answering these questions will require comparative studies using isolated isomers in cell culture models, examining their effects on cell proliferation, apoptosis, and signaling pathways.

Identification and Characterization of Novel Enzymes in Sphinga-4,8-dienine Metabolism

The biosynthesis of sphinga-4,8-dienine requires specific enzymatic machinery capable of introducing two double bonds with precise stereochemistry. While the enzymes for initial sphingolipid synthesis, such as serine palmitoyltransferase, are well-known, the specific desaturases involved in forming the 4E,8E-diene system are less characterized, particularly in the marine organisms where this lipid is found. frontiersin.org

In the plant Arabidopsis, a sphingolipid Δ4-desaturase has been identified as responsible for the synthesis of Δ4-unsaturated long-chain bases, including sphinga-4,8-dienine. nih.govresearchgate.net This provides a crucial starting point. Future research should aim to:

Identify Homologous Enzymes: Search for and identify homologous desaturase enzymes in oysters and other marine invertebrates that produce sphinga-4,8-dienine.

Characterize Enzymatic Activity: Perform in vitro biochemical assays to confirm the function and substrate specificity of these newly identified enzymes. This includes determining their ability to produce the specific 4E,8E configuration.

Investigate Regulatory Mechanisms: Elucidate how the expression and activity of these desaturases are regulated, which could provide insight into the conditions under which sphinga-4,8-dienine levels are controlled.

The discovery of these enzymes will not only illuminate the metabolic pathway but also provide essential tools for genetic manipulation to study the compound's function in model organisms.

Advancements in Lipidomics Platforms for Comprehensive Sphingolipid Profiling

The comprehensive analysis of sphingolipids, or sphingolipidomics, is challenging due to the immense structural diversity and the presence of numerous isomers. nih.gov Modern lipidomics relies heavily on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC). researchgate.net

Future advancements in this area are crucial for sphinga-4,8-dienine research and should focus on:

Enhanced Isomer Separation: Developing more sophisticated chromatographic methods, such as multi-dimensional LC, to effectively separate sphinga-4E,8E-dienine from its stereoisomers. This is a current limitation of many standard methods. nih.gov

Improved Structural Elucidation: Utilizing techniques like ion mobility-mass spectrometry and tandem MS (MS/MS) to provide more detailed structural information, helping to confirm the precise location and configuration of double bonds without ambiguity. nih.gov

Increased Sensitivity and Throughput: Improving the sensitivity of MS platforms to detect low-abundance sphingolipid species and increasing the throughput of analytical workflows to enable large-scale studies, such as biomarker screening. mdpi.com

These technological improvements will allow for more accurate quantification and identification of sphinga-4,8-dienine in complex biological samples, providing a clearer picture of its distribution and regulation. nih.gov

Table 1: Comparison of Modern Lipidomics Platforms for Sphingolipid Analysis

| Platform | Strengths | Limitations for Isomer Analysis | Future Directions |

|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity for known lipids; good for quantification. researchgate.net | Co-elution of isomers can make differentiation difficult. nih.gov | Development of chiral columns and advanced separation techniques. |

| Shotgun Lipidomics | High-throughput; provides a rapid global profile of lipid classes. nih.gov | Provides limited information on isomeric details; susceptible to ion suppression. nih.gov | Integration with other separation methods before infusion. |

| Ion Mobility-MS | Can separate molecules based on shape and size, offering an additional dimension of separation for isomers. nih.gov | Still an emerging technology; requires specialized instrumentation and expertise. | Wider adoption and development of standardized collision cross-section libraries. |

Elucidation of Sphinga-4,8-dienine's Role in Inter-Organismal Interactions

Sphinga-4,8-dienine is notably present in marine invertebrates like oysters, which exist in complex ecosystems and often engage in symbiotic relationships with a vast array of microorganisms. nih.govnih.govfrontiersin.org Many natural products isolated from marine invertebrates are now thought to be produced by their microbial symbionts. mdpi.com The unique structure of sphinga-4,8-dienine suggests it may play a role in mediating these interactions.

Future research should investigate the hypothesis that sphinga-4,8-dienine is involved in:

Host-Symbiont Communication: The compound could act as a signaling molecule that helps establish or maintain the symbiotic relationship between the invertebrate host and its microbiome. nih.govens-lyon.fr

Chemical Defense: Sphingolipids can possess antimicrobial properties. Sphinga-4,8-dienine may function as a defense molecule, protecting the host from pathogenic bacteria, fungi, or viruses.

Environmental Sensing: The production of this lipid might be modulated by environmental stressors, acting as part of the host's response system.

Studies combining metabolomics with microbial community analysis (e.g., 16S rRNA sequencing) on organisms like oysters under different environmental conditions could reveal correlations between the abundance of sphinga-4,8-dienine and specific microbial taxa or environmental triggers.

Development of Sphinga-4,8-dienine as a Research Tool or Biomarker in Preclinical Models

The broader family of sphingolipids is increasingly recognized for its role in major human diseases, and specific sphingolipids are being investigated as biomarkers for conditions such as diabetes, cardiovascular disease, and neurodegenerative disorders. nih.govmdpi.comfrontiersin.org For instance, altered levels of ceramides (B1148491) and sphingosine-1-phosphate have been identified in preclinical models of type 1 diabetes and in patients with Parkinson's disease. nih.govnih.gov

Given its unique structure, sphinga-4,8-dienine presents an untapped opportunity in biomarker discovery. Future research should explore its potential by:

Screening in Disease Models: Quantifying levels of sphinga-4,8-dienine and its metabolites in plasma and tissues from preclinical animal models of various diseases.

Investigating Dietary Links: Since the compound is found in seafood, studies could explore the correlation between dietary intake of oysters or other marine organisms and circulating levels of sphinga-4,8-dienine, and whether this correlates with health outcomes.

Developing Synthetic Probes: Creating synthetic, labeled versions of sphinga-4,8-dienine to use as research tools for tracing its metabolic fate, identifying binding partners, and visualizing its subcellular localization in preclinical studies.

The development of this compound as a biomarker could offer new diagnostic or prognostic tools, while its use as a research tool could help unravel novel aspects of sphingolipid metabolism and function.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying sphinga-4E,8E-dienine in biological samples?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification and quantification. Validate protocols using internal standards (e.g., deuterated analogs) to account for matrix effects. For lipid-rich samples, include a pre-extraction step with chloroform-methanol (2:1 v/v) to isolate sphingolipids .

- Key Considerations : Ensure calibration curves span physiologically relevant concentrations (1 nM–10 µM). Report limits of detection (LOD) and quantification (LOQ) to strengthen reproducibility .

Q. How can researchers design experiments to investigate the structural stability of sphinga-4E,8E-dienine under varying pH and temperature conditions?

- Methodological Answer :

- Independent Variables : pH (4.0–9.0) and temperature (25°C–60°C).

- Dependent Variables : Degradation rate (measured via UV-Vis spectroscopy at 240 nm) and structural integrity (validated by NMR).

- Controls : Include inert lipid analogs (e.g., sphinganine) to differentiate degradation pathways .

Advanced Research Questions

Q. How should researchers address contradictions in existing data on sphinga-4E,8E-dienine’s role in cell membrane dynamics?

- Methodological Answer :

- Systematic Review : Compile studies using tools like PRISMA to assess bias in experimental designs (e.g., inconsistent lipid extraction methods or cell lines).

- Replication Studies : Reproduce key experiments under standardized conditions (e.g., HepG2 cells, serum-free media) to isolate confounding variables .

- Data Table :

| Study | Reported Role in Membrane Fluidity | Methodology | Potential Bias |

|---|---|---|---|

| A (2022) | Increases fluidity | Fluorescence anisotropy (DPH probe) | Used cancer cells with altered lipid metabolism |

| B (2023) | No significant effect | NMR spectroscopy | Limited sample size (n=3) |

Q. What strategies are effective for elucidating the biosynthetic pathway of sphinga-4E,8E-dienine in non-model organisms?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) to identify candidate enzymes (e.g., serine palmitoyltransferase isoforms) with lipidomics to track intermediate metabolites.

- Knockdown/CRISPR Experiments : Validate enzyme function by silencing candidate genes and measuring sphinga-4E,8E-dienine levels via targeted LC-MS .

Q. How can researchers optimize in vitro assays to study sphinga-4E,8E-dienine’s interaction with transmembrane receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure binding kinetics (ka, kd) at varying sphinga-4E,8E-dienine concentrations.

- Negative Controls : Include non-functional receptor mutants to confirm specificity .

Methodological Best Practices

- Literature Review : Prioritize studies indexed in PubMed or Scopus and avoid non-peer-reviewed platforms (e.g., ) .

- Data Reproducibility : Archive raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest and validate all novel findings through independent replication before publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.